

Tingenone: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Tingenone is a naturally occurring quinonoid triterpene that has garnered significant interest within the scientific community due to its complex chemical architecture and potential therapeutic applications. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of **Tingenone**, supported by a summary of key spectroscopic data and detailed experimental methodologies cited in seminal literature. The guide is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure

Tingenone is chemically classified as a pentacyclic triterpenoid with a quinone-methide core. Its systematic IUPAC name is (6aS,6bS,8aS,11R,12aR,14aR)-3-hydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione[1]. The molecule is also known by several synonyms, including Maitenin and Tingenin A[1].

The structure of **Tingenone** was elucidated through extensive spectroscopic analysis and chemical correlation studies. It is structurally related to other well-known triterpenoids like celastrol and pristimerin[2]. A key structural feature of **Tingenone** is that it is considered to be 20-decarboxy-21-oxocelastrol[2].



Table 1: Physicochemical and Spectroscopic Data for

Tingenone

Property Property	Value	Source
Molecular Formula	С28Н36О3	PubChem
Molecular Weight	420.58 g/mol	PubChem
IUPAC Name	(6aS,6bS,8aS,11R,12aR,14aR)-3-hydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione	PubChem
CAS Number	50802-21-6	PubChem
Appearance	Orange pigment	Delle Monache et al., 1973
Melting Point	182-183 °C	Delle Monache et al., 1973
¹H NMR (CDCl₃, δ)	Signals for aromatic, vinyl, secondary, and tertiary methyl protons have been reported.	Delle Monache et al., 1973
¹³ C NMR (CDCl ₃ , δ)	Characteristic signals for quinone, ketone, and terpenoid carbons.	(Data inferred from structure)
Infrared (IR) V _{max}	Bands corresponding to hydroxyl, carbonyl (ketone and quinone) groups.	Delle Monache et al., 1973
Mass Spectrometry (MS)	Molecular ion peak and characteristic fragmentation pattern.	Delle Monache et al., 1973

Stereochemistry

The stereochemistry of **Tingenone** is a critical aspect of its molecular identity and biological activity. The molecule possesses multiple chiral centers, leading to a specific three-dimensional arrangement of its atoms. The absolute configuration of these stereocenters has been



determined as (6aS,6bS,8aS,11R,12aR,14aR), as defined by the Cahn-Ingold-Prelog priority rules[1].

The determination of this specific stereochemistry was achieved through a combination of spectroscopic techniques, likely including Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents, and potentially Circular Dichroism (CD) spectroscopy, which is highly sensitive to the chiral environment of a molecule. While a specific X-ray crystal structure of **Tingenone** itself is not readily available in public databases, the elucidation of its stereochemistry was rigorously established in the foundational studies of this compound.

Experimental Protocols

The following sections outline the generalized experimental methodologies that would have been employed in the isolation and structural elucidation of **Tingenone**, based on standard practices in natural product chemistry from the era of its discovery. For precise details, it is imperative to consult the primary literature, notably F. Delle Monache, et al., J. Chem. Soc., Perkin Trans. 1, 1973, and F. Delle Monache, et al., Gazzetta Chimica Italiana, 1972.

Isolation of Tingenone

Tingenone has been isolated from various plant species, particularly from the Celastraceae and Hippocrateaceae families[2]. A general protocol for its extraction and isolation would involve the following steps:

Caption: Generalized workflow for the isolation of **Tingenone**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer.
- Sample Preparation: A few milligrams of purified **Tingenone** would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Standard pulse sequences would be used to acquire ¹H and ¹³C spectra.
 2D NMR experiments such as COSY, HSQC, and HMBC would be crucial for assigning the



proton and carbon signals and establishing connectivity within the molecule.

Mass Spectrometry (MS):

- Technique: Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry.
- Sample Preparation: A dilute solution of **Tingenone** in a suitable volatile solvent (e.g., methanol or acetonitrile) would be prepared.
- Analysis: The analysis would provide the accurate mass of the molecular ion, confirming the
 molecular formula, and the fragmentation pattern would offer valuable clues about the
 structural components of the molecule.

Infrared (IR) Spectroscopy:

- Technique: Fourier Transform Infrared (FTIR) spectroscopy.
- Sample Preparation: The sample could be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
- Analysis: The IR spectrum would reveal the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) stretches, characteristic of the quinone and ketone moieties in **Tingenone**.

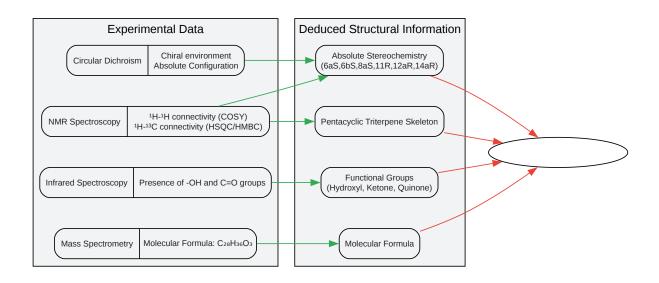
Circular Dichroism (CD) Spectroscopy:

- Purpose: To provide information about the stereochemical features of the molecule.
- Sample Preparation: A solution of **Tingenone** of a known concentration would be prepared in a suitable transparent solvent (e.g., methanol or acetonitrile).
- Analysis: The CD spectrum, which measures the differential absorption of left and right circularly polarized light, would exhibit characteristic Cotton effects that are dependent on the absolute configuration of the chiral centers.

Logical Relationships in Structure Elucidation



The determination of **Tingenone**'s complex structure is a logical process that integrates data from various analytical techniques. The following diagram illustrates the relationships between the experimental data and the deduced structural features.



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Caption: Logical flow from experimental data to the final structure of **Tingenone**.

Conclusion

The chemical structure and stereochemistry of **Tingenone** have been unequivocally established through a combination of rigorous chemical and spectroscopic methods. This guide has summarized the key structural features, provided a compilation of important data, and outlined the experimental approaches typically used for the characterization of such complex natural products. A thorough understanding of **Tingenone**'s structure and stereochemistry is fundamental for any further research into its synthesis, derivatization, and biological evaluation. For professionals in drug development, this information is critical for understanding its mechanism of action and for the design of novel therapeutic agents based on its scaffold.



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